![molecular formula C20H24N2O5S B2683948 4-methoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 953962-22-6](/img/structure/B2683948.png)
4-methoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide
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Description
4-methoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MMOP or MMOPES, and its chemical structure consists of a benzene sulfonamide group, a methyl group, and a morpholino group. In
Scientific Research Applications
Anti-Inflammatory Agents
The title compound exhibits potential anti-inflammatory activity. It belongs to the class of 4(3H)-quinazolinone derivatives, which have been evaluated as COX-2 inhibitors . COX-2 (cyclooxygenase-2) is an enzyme involved in inflammation, and inhibiting it can help manage inflammatory conditions. The presence of para-sulfonamide or para-sulfonylmethane substituents enhances COX-2 selectivity and inhibitory potency. This compound’s structure includes a p-benzenesulfonamide moiety, which contributes to its anti-inflammatory properties.
COX-2 Inhibition
Molecular docking studies suggest that a 2,3-disubstituted-4(3H)-quinazolinone with a p-benzenesulfonamide group at C-2 and a phenyl ring at N-3 could be a potent COX-2 inhibitor . COX-2 inhibitors are valuable in managing pain, inflammation, and related disorders.
properties
IUPAC Name |
4-methoxy-3-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-15-12-17(8-9-18(15)26-2)28(24,25)21-13-20(23)22-10-11-27-19(14-22)16-6-4-3-5-7-16/h3-9,12,19,21H,10-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKYCWIZFMLAOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide |
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